molecular formula C16H19NO2 B14198770 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one CAS No. 834914-11-3

2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one

Cat. No.: B14198770
CAS No.: 834914-11-3
M. Wt: 257.33 g/mol
InChI Key: QSCBHZVDKMVTMC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to participate in diverse chemical reactions and its potential biological activities.

Preparation Methods

The synthesis of 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one typically involves multiple steps. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one exerts its effects involves its interaction with specific molecular targets. For example, as a fluorescent probe, it binds to certain biomolecules and emits light upon excitation, allowing for the visualization of cellular processes . The pathways involved in its mechanism of action include the absorption of light energy, excitation of electrons, and subsequent emission of light at a different wavelength.

Comparison with Similar Compounds

2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

834914-11-3

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-(dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C16H19NO2/c1-16(2,17(3)4)15(19)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,18H,1-4H3

InChI Key

QSCBHZVDKMVTMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC2=C(C=C1)C=C(C=C2)O)N(C)C

Origin of Product

United States

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